molecular formula C12H10N2O5 B12897952 6-Ethoxy-5-nitroquinoline-4-carboxylic acid CAS No. 89267-26-5

6-Ethoxy-5-nitroquinoline-4-carboxylic acid

Cat. No.: B12897952
CAS No.: 89267-26-5
M. Wt: 262.22 g/mol
InChI Key: PRVKRKGOTFFOJX-UHFFFAOYSA-N
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Description

6-Ethoxy-5-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-5-nitroquinoline-4-carboxylic acid typically involves the nitration of quinoline derivatives followed by ethoxylation and carboxylation. One common method includes the nitration of 6-ethoxyquinoline using nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-5-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 6-Amino-5-nitroquinoline-4-carboxylic acid.

    Substitution: Various substituted quinoline derivatives.

    Coupling: Biaryl quinoline derivatives.

Scientific Research Applications

6-Ethoxy-5-nitroquinoline-4-carboxylic acid has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethoxy-5-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

  • 6-Ethoxy-5-nitroquinoline-4-carbonitrile
  • 6-Ethoxyquinoline-4-carboxylic acid
  • 5-Nitroquinoline-4-carboxylic acid

Comparison: 6-Ethoxy-5-nitroquinoline-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

89267-26-5

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

6-ethoxy-5-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-2-19-9-4-3-8-10(11(9)14(17)18)7(12(15)16)5-6-13-8/h3-6H,2H2,1H3,(H,15,16)

InChI Key

PRVKRKGOTFFOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CN=C2C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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